N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-methylpyridine under controlled conditions. The reaction is facilitated by the use of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like distillation and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoroacetone derivatives, while reduction can produce hexafluoroisopropanol derivatives .
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound used in similar applications.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl}pentanamide stands out due to its specific combination of fluorine atoms and pyridine ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds .
Properties
Molecular Formula |
C14H17F6N3O |
---|---|
Molecular Weight |
357.29 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(4-methylpyridin-2-yl)amino]propan-2-yl]pentanamide |
InChI |
InChI=1S/C14H17F6N3O/c1-3-4-5-11(24)23-12(13(15,16)17,14(18,19)20)22-10-8-9(2)6-7-21-10/h6-8H,3-5H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
WTWYVJINTPMPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
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